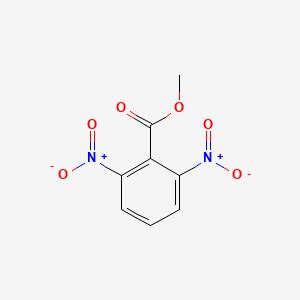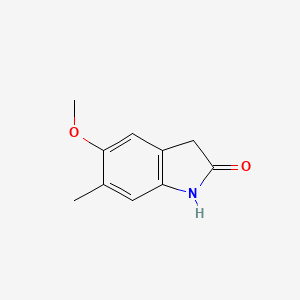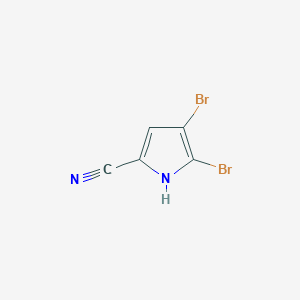
2-chloro-5H-phénanthridin-6-one
Vue d'ensemble
Description
2-chloro-5H-phenanthridin-6-one is a heterocyclic compound belonging to the phenanthridinone family. Phenanthridinones are tricyclic N-heterocycles frequently encountered in various alkaloids and are known for their biological and pharmaceutical activities, including antimycobacterial, antiproliferative, and antitubercular properties .
Applications De Recherche Scientifique
2-chloro-5H-phenanthridin-6-one has a wide range of scientific research applications:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5H-phenanthridin-6-one can be achieved through various methods. One common approach involves the palladium-catalyzed annulation of 2-bromophenylbenzamides. This method provides controlled access to a range of functionalized phenanthridin-6(5H)-ones in yields ranging from 59% to 88% . Another method involves the direct carbonylation of o-alkenylanilines and o-phenylaniline derivatives using carbon monoxide, carbon dioxide, or triphosgene as the carbonyl source .
Industrial Production Methods
Industrial production of phenanthridinones, including 2-chloro-5H-phenanthridin-6-one, often relies on transition-metal-catalyzed coupling reactions, such as palladium-catalyzed annulation and nickel-catalyzed amidation of aryl iodides . These methods are practical and efficient for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-5H-phenanthridin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in 2-chloro-5H-phenanthridin-6-one can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of phenanthridinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced phenanthridinone derivatives.
Substitution: Formation of substituted phenanthridinone derivatives with various functional groups replacing the chlorine atom.
Mécanisme D'action
The mechanism of action of 2-chloro-5H-phenanthridin-6-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit DNA topoisomerases, which are essential for DNA replication and transcription, thereby exerting antiproliferative effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenanthridin-6(5H)-one: A parent compound with similar structural features but without the chlorine atom.
2-bromo-5H-phenanthridin-6-one: A brominated derivative with similar chemical properties.
Quinolin-2-one: Another heterocyclic compound with a similar tricyclic structure but different functional groups.
Uniqueness
2-chloro-5H-phenanthridin-6-one is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity.
Propriétés
IUPAC Name |
2-chloro-5H-phenanthridin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO/c14-8-5-6-12-11(7-8)9-3-1-2-4-10(9)13(16)15-12/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMEJAQODRZEIDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC(=C3)Cl)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60297035 | |
| Record name | 2-chloro-5H-phenanthridin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60297035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27353-44-2 | |
| Record name | NSC113300 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113300 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-5H-phenanthridin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60297035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]hydroxylamine](/img/structure/B1616959.png)

![3,3-Bis(4-hydroxyphenyl)benzo[de]isochromen-1(3H)-one](/img/structure/B1616962.png)

![[5-(4-Amino-5-fluoro-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1616965.png)







![Ethyl 6-methoxyimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B1616980.png)

